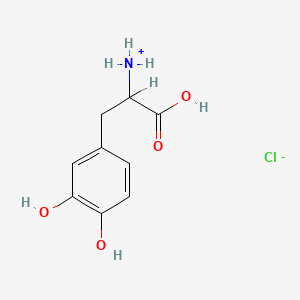
3-Hydroxy-L-tyrosine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a significant compound in the field of biochemistry and medicine due to its role as a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine . This compound is widely studied for its applications in treating neurological disorders such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosine hydrochloride typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion using tyrosine phenol-lyase, which catalyzes the addition of a hydroxyl group to the benzene ring of L-tyrosine . The reaction conditions usually involve a temperature range of 25-55°C and a pH of 7-11 .
Industrial Production Methods: Industrial production often employs microbial fermentation and enzymatic catalysis due to their efficiency and specificity. These methods offer advantages such as high enantioselectivity and lower production costs compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form catecholamines, which are crucial neurotransmitters.
Substitution: The hydroxyl group can be substituted through alkylation or acylation reactions to produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Catecholamines (e.g., dopamine)
Substitution: Alkylated or acylated derivatives of 3-Hydroxy-L-tyrosine
Scientific Research Applications
3-Hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Hydroxy-L-tyrosine hydrochloride involves its conversion to dopamine by the enzyme tyrosine hydroxylase . This conversion is crucial for the synthesis of other neurotransmitters such as norepinephrine and epinephrine. The compound’s ability to cross the blood-brain barrier allows it to effectively increase dopamine levels in the brain, which is particularly beneficial in treating Parkinson’s disease .
Comparison with Similar Compounds
L-Tyrosine: A precursor to 3-Hydroxy-L-tyrosine, it is less effective in crossing the blood-brain barrier.
DOPA: Another derivative of L-tyrosine, it is used similarly in the treatment of neurological disorders.
Phenylalanine: An essential amino acid that serves as a precursor to L-tyrosine.
Uniqueness: 3-Hydroxy-L-tyrosine hydrochloride is unique due to its high efficacy in crossing the blood-brain barrier and its direct role in dopamine synthesis. This makes it particularly valuable in the treatment of Parkinson’s disease and other dopamine-related disorders .
Properties
CAS No. |
5796-14-5 |
|---|---|
Molecular Formula |
C9H12ClNO4 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1 |
InChI Key |
IIYCFYBNWUGFSA-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl |
| 5796-14-5 | |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


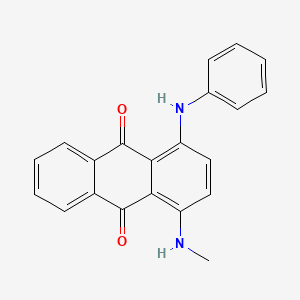
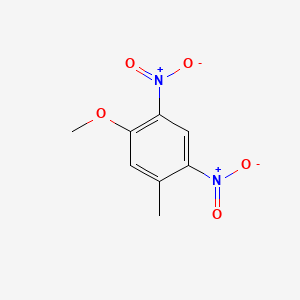
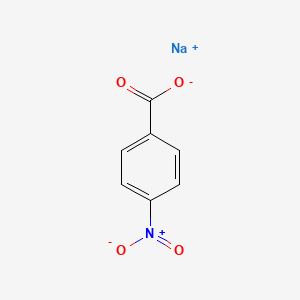
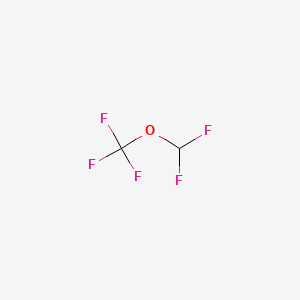
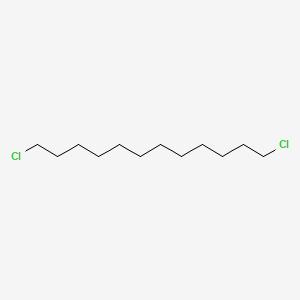
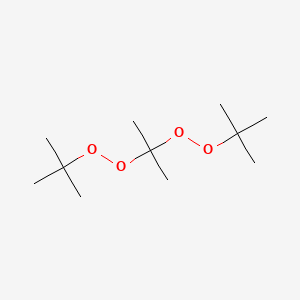
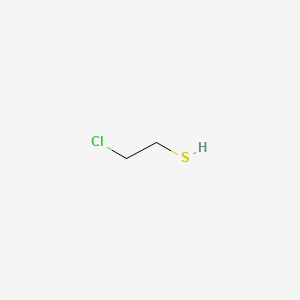
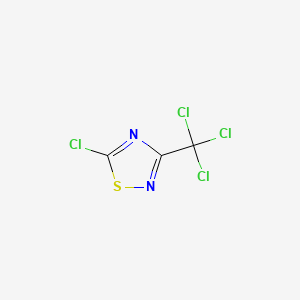
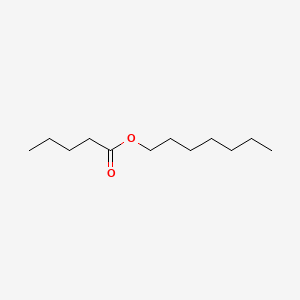
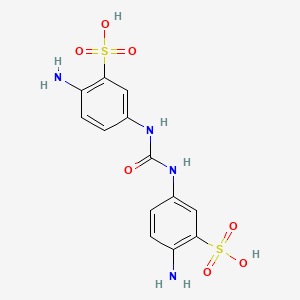
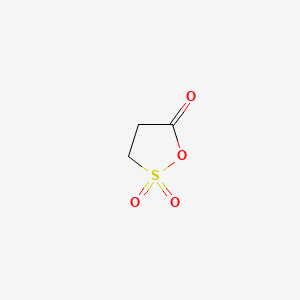
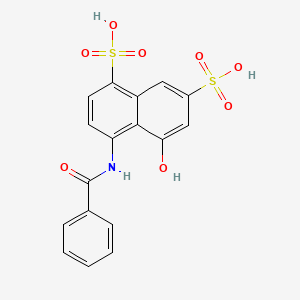
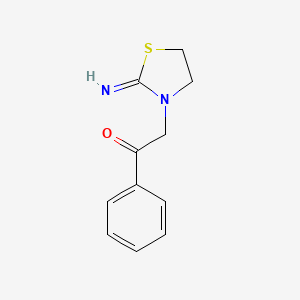
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)
